Home > Products > Screening Compounds P12552 > herpesvirus saimiri CD59-like protein
herpesvirus saimiri CD59-like protein - 147062-68-8

herpesvirus saimiri CD59-like protein

Catalog Number: EVT-1519628
CAS Number: 147062-68-8
Molecular Formula: C9H13N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Herpesvirus saimiri CD59-like protein is a viral protein encoded by the Herpesvirus saimiri, a member of the Herpesviridae family. This protein shares significant structural and functional similarities with the human complement inhibitory protein CD59, which plays a crucial role in regulating the complement system, a part of the immune response that helps to eliminate pathogens. The presence of this protein allows the virus to evade host immune responses, particularly by inhibiting the formation of the membrane attack complex, which is essential for lysing infected cells.

Source

Herpesvirus saimiri primarily infects squirrel monkeys (Saimiri sciureus) but can also infect human T cells. The virus is known for its ability to induce lymphoproliferative disorders in non-natural hosts, making it a subject of interest in virology and immunology research. The CD59-like protein was first identified as part of the viral genome, highlighting its evolutionary adaptation to evade host defenses .

Classification

Herpesvirus saimiri belongs to the genus Rhadinovirus within the Herpesviridae family. The CD59-like protein is classified as a complement regulatory protein due to its role in inhibiting complement activation and protecting infected cells from lysis by the immune system .

Synthesis Analysis

Methods

The synthesis of herpesvirus saimiri CD59-like protein involves several molecular biology techniques. Recombinant expression systems, such as baculovirus or bacterial expression systems like Escherichia coli and Pichia pastoris, are commonly used to produce these proteins for study. The coding sequences for the CD59-like proteins are cloned into appropriate expression vectors that contain necessary transcriptional and translational signals.

Technical Details

The gene encoding herpesvirus saimiri CD59-like protein can be amplified using polymerase chain reaction techniques and then inserted into expression vectors. These vectors are introduced into host cells where they facilitate the production of the viral proteins. Post-translational modifications, such as glycosylation, are also crucial for proper protein function and stability .

Molecular Structure Analysis

Structure

The herpesvirus saimiri CD59-like protein exhibits a three-fingered protein domain structure similar to that of human CD59. This structural motif is characterized by three loops stabilized by disulfide bonds, which are essential for its function in complement inhibition. The protein consists of approximately 121 amino acids and contains multiple potential glycosylation sites that may influence its stability and interaction with other molecules .

Data

Structural analysis through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the precise folding and conformation of this protein. Notably, the similarities in structure between herpesvirus saimiri CD59-like protein and human CD59 suggest evolutionary adaptations that allow the virus to mimic host proteins effectively .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving herpesvirus saimiri CD59-like protein is its interaction with components of the complement system. Specifically, it binds to complement components C8 and C9, preventing their polymerization and subsequent formation of the membrane attack complex.

Technical Details

Experimental assays, such as hemolytic assays using red blood cells or complement-sensitive cell lines, can be employed to demonstrate the inhibitory effects of herpesvirus saimiri CD59-like protein on complement activation. These assays help quantify the extent to which this viral protein can protect cells from complement-mediated lysis .

Mechanism of Action

Process

The mechanism by which herpesvirus saimiri CD59-like protein exerts its effects involves binding to C8 and C9 during complement activation. By preventing the assembly of these components into a functional membrane attack complex, the viral protein effectively protects infected cells from being lysed by the immune system.

Data

Research indicates that this mechanism not only aids in viral survival but also contributes to persistent infections by allowing infected cells to evade immune detection. The ability of herpesvirus saimiri CD59-like protein to inhibit complement activity has been demonstrated through various experimental models .

Physical and Chemical Properties Analysis

Physical Properties

Herpesvirus saimiri CD59-like protein is a glycoprotein with a molecular weight typically ranging around 18-21 kDa. It is membrane-associated due to its glycosylphosphatidylinositol anchor, which facilitates its localization on cell surfaces.

Chemical Properties

The chemical properties include its susceptibility to proteolytic cleavage and its interactions with various ions and molecules within the cellular environment. The presence of multiple glycosylation sites enhances its stability and solubility in physiological conditions .

Applications

Scientific Uses

Herpesvirus saimiri CD59-like protein has significant implications in scientific research, particularly in studies focused on immune evasion strategies employed by viruses. Its role in modulating complement activity makes it a valuable model for understanding viral pathogenesis and developing therapeutic interventions.

Additionally, due to its ability to transform human T cells without causing productive infection, herpesvirus saimiri is being explored as a potential vector for gene therapy applications. This could lead to innovative treatments for various diseases by utilizing its capacity for stable gene delivery into target cells .

Introduction to Herpesvirus Saimiri and CD59-like Protein

Taxonomy and Pathogenicity of Herpesvirus Saimiri (HVS)

Herpesvirus saimiri (HVS), classified as Saimiriine gammaherpesvirus 2, belongs to the Rhadinovirus genus within the Gammaherpesvirinae subfamily. It naturally infects squirrel monkeys (Saimiri sciureus) without causing disease, establishing persistent, non-pathogenic latency in its host [1] [6]. However, HVS exhibits extreme oncogenicity in non-natural hosts: Experimental infection of other New World primates (e.g., marmosets, owl monkeys) induces aggressive, fatal T-cell lymphomas within weeks [1] [9]. This stark contrast highlights its role as a model for gammaherpesvirus-induced oncogenesis. Viral pathogenicity maps primarily to the "Left-End Transforming Region," particularly genes like stpC (saimiri transformation-associated protein C) and tip (tyrosine kinase-interacting protein) in oncogenic subgroup C strains [1] [9].

Table 1: Key Characteristics of Herpesvirus Saimiri Subgroups

SubgroupPathogenicityKey Transforming GenesHost Range for Transformation
AModeratestpANew World primates
BLowstpBNew World primates
CHighstpC and tipNew World primates, Human T-cells

Role of Viral Immune Evasion Strategies in Gammaherpesviruses

Gammaherpesviruses, including HVS, Kaposi's sarcoma-associated herpesvirus (KSHV/HHV-8), and Epstein-Barr virus (EBV/HHV-4), persist for host life by evading immune detection. A critical defense they subvert is the complement system – a potent arm of innate immunity that lyses pathogens and infected cells via the membrane attack complex (MAC). To counteract this, these viruses encode homologs of host complement regulatory proteins:

  • KSHV: Encodes KAPOSICA (a CCPH protein) inhibiting C3 convertase [8].
  • HVS: Encodes a functional homolog of CD59 (membrane inhibitor of reactive lysis - MIRL), targeting the terminal complement pathway [3] [6] [8].
  • Other strategies: Include viral homologs of complement receptors (e.g., CR1/CR2 mimicry by EBV) or proteases cleaving complement components [8].These evasion mechanisms are essential for establishing latent infection, facilitating viral persistence, and contributing to pathogenesis, including tumor development.

Biological Significance of CD59 in Complement Regulation

Human CD59 is a glycosylphosphatidylinositol (GPI)-anchored membrane glycoprotein (18-20 kDa), ubiquitously expressed on nucleated cells and erythrocytes [2] [5] [7]. Its primary function is to protect host cells from autologous complement-mediated lysis. It achieves this by specifically binding to the complement proteins C8 and C9 during the assembly of the MAC (C5b-9 complex) on cell membranes [2] [5]. This binding sterically hinders the conformational changes and polymerization of C9 required for pore formation, preventing osmotic lysis [5] [7].CD59 deficiency has severe consequences:

  • Paroxysmal Nocturnal Hemoglobinuria (PNH): An acquired hematopoietic stem cell disorder where mutations in the PIG-A gene prevent GPI anchor synthesis. Lack of GPI-anchored CD59 (and CD55) on erythrocytes renders them susceptible to chronic complement-mediated intravascular hemolysis [5] [7].
  • Autoimmune Diseases: Reduced CD59 function (e.g., due to glycation in diabetes or autoantibodies in some autoimmune conditions) contributes to tissue damage [5] [7].
  • Neuropathies: CD59 deficiency is linked to demyelinating neuropathies [5].

Discovery and Characterization of HVS-Encoded CD59 Homologue

The HVS CD59-like protein was discovered through genome sequencing of the HVS strain A11. The sequence, published in 1992, revealed an open reading frame (ORF) within the unique coding region encoding a protein with significant amino acid similarity (approximately 30-35%) to human CD59 [6]. Key characterization findings include:

  • Structure: The HVS CD59 homolog is predicted to share the conserved core structure of human CD59, characterized by a Ly-6/uPAR/neurotoxin domain fold stabilized by disulfide bonds, despite sequence divergence [3] [6].
  • Expression: Like its cellular counterpart, the viral protein is GPI-anchored and expressed on the surface of infected and transformed cells [3] [6].
  • Function: Functional assays demonstrated that the HVS CD59 homolog is a potent inhibitor of the terminal complement pathway. Recombinant HVS CD59 produced in baculovirus expression systems effectively blocked human complement-mediated lysis of heterologous cells (e.g., rabbit erythrocytes) in a dose-dependent manner [3]. Its mechanism mirrors human CD59: it binds C8 and C9, preventing C9 polymerization and MAC pore formation [3] [8].

Table 2: Comparison of Human CD59 and HVS CD59-like Protein

FeatureHuman CD59HVS CD59-like Protein
Gene/ORFCD59 gene (Chromosome 11p13)Viral ORF identified in HVS genome sequencing
Protein StructureLy-6/uPAR domain, GPI-anchored (77 aa mature)Homologous Ly-6/uPAR domain, GPI-anchored
Primary FunctionInhibits MAC formation (binds C8/C9)Inhibits MAC formation (binds C8/C9)
Role in PathogenesisProtects host cells from autologous lysisProtects virus-infected cells from complement lysis
Deficiency ConsequencePNH, Autoimmunity, NeuropathyNot applicable (viral protein enhances survival)
Expression ContextUbiquitous host cell membranesExpressed on HVS-infected/transformed cells

The discovery of the HVS CD59 homolog provided a pivotal example of "molecular piracy" – a strategy where herpesviruses acquire and modify host genes to evade immune responses, promoting their survival and persistence within the immunocompetent host [1] [3] [6]. Its functional conservation underscores the critical selective pressure exerted by the complement system’s terminal pathway on herpesviruses.

Properties

CAS Number

147062-68-8

Product Name

herpesvirus saimiri CD59-like protein

Molecular Formula

C9H13N3

Synonyms

herpesvirus saimiri CD59-like protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.